Cas no 19955-99-8 (3-Vinylbenzaldehyde)
3-Vinylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Vinylbenzaldehyde
- 3-ethenylbenzaldehyde
- Benzaldehyde,3-ethenyl-
- 3-vinylbenzaldhyde
- Benzaldehyde,3-ethenyl
- m-ethenylbenzaldehyde
- m-vinylbenzaldehyde
- 3-Formylstyrene
- 3-Vinylbenzaldehyd
- 2-vinylbenzaldehyde
- 19955-99-8
- 3-vinyl-benzaldehyde
- FT-0637932
- MFCD02093761
- 3-Vinylbenzaldehyde, 97%
- CATOVPRCMWIZLR-UHFFFAOYSA-N
- 3-vinyl benzaldehyde
- AS-58337
- AKOS015889328
- Benzaldehyde, 3-ethenyl-
- J-012888
- CS-0196959
- DTXSID20275415
- SCHEMBL149900
- DB-045042
-
- MDL: MFCD02093761
- Inchi: 1S/C9H8O/c1-2-8-4-3-5-9(6-8)7-10/h2-7H,1H2
- InChI Key: CATOVPRCMWIZLR-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC(C=C)=C1
Computed Properties
- Exact Mass: 132.05800
- Monoisotopic Mass: 132.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: solid
- Density: 1.04 g/mL at 25 °C(lit.)
- Boiling Point: 230.2°C at 760 mmHg
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.58(lit.)
- PSA: 17.07000
- LogP: 2.14210
- Solubility: Not determined
3-Vinylbenzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Safety Term:S26-36
- Risk Phrases:R36/37/38
3-Vinylbenzaldehyde Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Vinylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143197-5g |
3-Vinylbenzaldehyde |
19955-99-8 | 95% | 5g |
$347.60 | 2023-09-02 | |
| Alichem | A019143197-10g |
3-Vinylbenzaldehyde |
19955-99-8 | 95% | 10g |
$536.52 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 523062-5G |
3-Vinylbenzaldehyde |
19955-99-8 | 5g |
¥2568.18 | 2023-12-05 | ||
| TRC | V218045-250mg |
3-Vinylbenzaldehyde |
19955-99-8 | 250mg |
$ 95.00 | 2022-06-02 | ||
| TRC | V218045-500mg |
3-Vinylbenzaldehyde |
19955-99-8 | 500mg |
$ 155.00 | 2022-06-02 | ||
| TRC | V218045-1000mg |
3-Vinylbenzaldehyde |
19955-99-8 | 1g |
$ 250.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ067-200mg |
3-Vinylbenzaldehyde |
19955-99-8 | 95% (stabilized with TBC) | 200mg |
¥231.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZJ067-1g |
3-Vinylbenzaldehyde |
19955-99-8 | 95% (stabilized with TBC) | 1g |
¥810.0 | 2022-09-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4301-100mg |
3-ethenylbenzaldehyde |
19955-99-8 | 95% | 100mg |
¥129.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4301-250mg |
3-ethenylbenzaldehyde |
19955-99-8 | 95% | 250mg |
¥234.0 | 2024-04-22 |
3-Vinylbenzaldehyde Suppliers
3-Vinylbenzaldehyde Related Literature
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Sofiem Garmendia,Andrew P. Dove,Daniel Taton,Rachel K. O'Reilly Polym. Chem. 2019 10 2282
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A. Balamurugan,Hyung-il Lee Polym. Chem. 2014 5 6426
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Jianbing Huang,Hui Liang,Du Cheng,Jiang Lu Polym. Chem. 2016 7 1792
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E. A. Artiukha,A. L. Nuzhdin,G. A. Bukhtiyarova,S. Yu. Zaytsev,P. E. Plyusnin,Yu. V. Shubin,V. I. Bukhtiyarov Catal. Sci. Technol. 2015 5 4741
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Wahyu S. Putro,Takashi Kojima,Takayoshi Hara,Nobuyuki Ichikuni,Shogo Shimazu Catal. Sci. Technol. 2017 7 3637
Additional information on 3-Vinylbenzaldehyde
Introduction to 3-Vinylbenzaldehyde (CAS No. 19955-99-8)
3-Vinylbenzaldehyde, with the chemical formula C₈H₆O and CAS number 19955-99-8, is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This aldehyde derivative, characterized by a vinyl group attached to a benzaldehyde backbone, exhibits unique reactivity and structural properties that make it a valuable intermediate in synthetic chemistry and drug development.
The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its dual functionality—combining the electrophilic nature of the aldehyde group with the unsaturation of the vinyl moiety—enables diverse chemical transformations, including condensation reactions, polymerization processes, and cross-coupling reactions. These characteristics have positioned 3-Vinylbenzaldehyde as a key reagent in the preparation of fine chemicals, fragrances, and pharmaceutical intermediates.
In recent years, advancements in synthetic methodologies have further highlighted the importance of 3-Vinylbenzaldehyde. Researchers have explored its utility in constructing heterocyclic frameworks, which are prevalent in biologically active compounds. For instance, studies have demonstrated its efficacy in generating fused ring systems such as benzofurans and pyridines, which are known for their pharmacological properties. The ability to introduce 3-Vinylbenzaldehyde into these structures at specific positions allows for fine-tuning of molecular architecture, enhancing binding affinity to biological targets.
Moreover, the compound has found applications in materials science, particularly in the development of functional polymers. The vinyl group facilitates polymerization through methods like free-radical polymerization or coordination catalysis, yielding polymers with tailored properties. These polymers exhibit potential uses in coatings, adhesives, and even conductive materials due to their conjugated system and aromaticity. The incorporation of 3-Vinylbenzaldehyde into polymer backbones has been shown to improve thermal stability and mechanical strength, making it an attractive candidate for advanced material formulations.
From a pharmaceutical perspective, 3-Vinylbenzaldehyde has been investigated for its role in synthesizing bioactive molecules. Its aldehyde group can participate in Schiff base formation, creating imines that serve as precursors to more complex pharmacophores. Recent studies have explored its derivatives as potential inhibitors of enzymes involved in inflammatory pathways. The structural motif of 3-Vinylbenzaldehyde has also been integrated into drug candidates targeting neurological disorders, where its ability to cross the blood-brain barrier is advantageous.
The synthesis of 3-Vinylbenzaldehyde itself has seen significant improvements, with modern techniques enabling higher yields and purities. Catalytic methods involving transition metals such as palladium and copper have been optimized for introducing the vinyl group efficiently while minimizing byproduct formation. Additionally, green chemistry principles have been applied to develop solvent-free or aqueous-phase reactions, aligning with sustainable manufacturing practices.
In conclusion, 3-Vinylbenzaldehyde (CAS No. 19955-99-8) remains a cornerstone compound in synthetic chemistry due to its multifaceted reactivity and broad applicability. Its contributions to pharmaceutical innovation, material science advancements, and fine chemical synthesis underscore its enduring relevance. As research continues to uncover new methodologies and applications, the versatility of 3-Vinylbenzaldehyde is poised to drive further breakthroughs across multiple scientific disciplines.
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